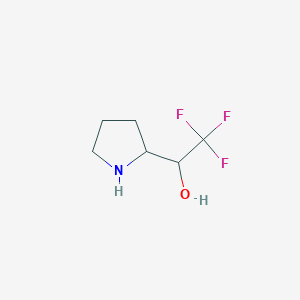

2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol

Description

Significance of Fluorine in Enabling Chemical Transformations and Modulating Molecular Properties

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and metabolic stability to molecules. nih.gov This stability is a crucial attribute in the design of pharmaceuticals, as it can prevent metabolic degradation and prolong the therapeutic effect of a drug. nih.gov

Furthermore, the trifluoromethyl (CF3) group, with its strong electron-withdrawing nature and high lipophilicity, can influence a molecule's acidity, basicity, and ability to permeate biological membranes. rsc.org These modifications can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. The unique electronic properties of fluorine can also be harnessed to enable novel chemical transformations that are not possible with non-fluorinated analogues.

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine/Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased due to the high C-F bond strength | nih.gov |

| Lipophilicity | Generally increased, affecting membrane permeability | rsc.org |

| Acidity/Basicity | Can be significantly altered due to strong inductive effects | rsc.org |

| Binding Affinity | Can be enhanced through unique intermolecular interactions | N/A |

| Conformation | Can influence molecular shape and preferred geometry | N/A |

Importance of Pyrrolidine (B122466) Frameworks as Privileged Scaffolds, Chiral Auxiliaries, and Catalysts

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and catalysts. wikipedia.org Its prevalence has led to it being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This versatility stems from the pyrrolidine ring's three-dimensional structure and the stereogenic centers that can be readily introduced. mdpi.com

Chiral pyrrolidine derivatives, such as those derived from the amino acid proline, are extensively used as chiral auxiliaries and organocatalysts in asymmetric synthesis. unibo.it These molecules can effectively control the stereochemical outcome of a wide range of chemical reactions, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. unibo.it

Overview of 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol as a Multifunctional Chiral Building Block and Research Target

This compound emerges as a molecule of significant interest at the intersection of fluorine chemistry and privileged scaffolds. This chiral amino alcohol incorporates both the trifluoromethyl group and the pyrrolidine ring, suggesting a unique combination of properties. The presence of the trifluoromethyl group is expected to enhance metabolic stability and lipophilicity, while the chiral pyrrolidine backbone provides a scaffold for asymmetric synthesis and potential biological activity.

The hydroxyl and amine functionalities of this compound make it a versatile building block for the synthesis of more complex molecules. It can serve as a precursor for chiral ligands for asymmetric catalysis or be incorporated into larger molecules to modulate their properties. The stereochemistry at the carbinol center and the pyrrolidine ring offers multiple points for structural diversification. While extensive research specifically on this molecule is not widely published, its structural motifs are present in bioactive compounds, such as the selective androgen receptor modulator (SARM) ligandrol (B608552) (LGD-4033), which contains a related trifluoromethylated pyrrolidinyl ethanol (B145695) moiety. nih.govpharmacompass.com This highlights the potential of this scaffold in medicinal chemistry.

Historical Context and Evolution of Research on Fluorinated Alcohols and Pyrrolidine Derivatives

The field of organofluorine chemistry has its roots in the early 20th century, with the development of methods to introduce fluorine into organic molecules. The unique properties of fluorinated compounds, particularly their stability, led to their use in a variety of applications, from refrigerants to polymers. The realization of fluorine's potential to modulate biological activity spurred significant research in the mid-20th century, leading to the development of numerous fluorinated pharmaceuticals.

Research into fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653), has demonstrated their utility as unique solvents that can promote certain chemical reactions and stabilize specific protein conformations. nih.gov These properties are attributed to their strong hydrogen-bonding ability and low nucleophilicity.

The study of pyrrolidine derivatives has an even longer history, intertwined with the chemistry of natural products and amino acids. The discovery of proline's catalytic activity in the early 2000s revolutionized the field of organocatalysis and led to an explosion of research into chiral pyrrolidine-based catalysts. unibo.it The subsequent development of methods for the stereoselective synthesis of substituted pyrrolidines has provided access to a vast array of complex and functionally diverse molecules. mdpi.com The convergence of these two fields—organofluorine chemistry and pyrrolidine synthesis—has paved the way for the exploration of novel molecules like this compound and their potential applications in modern organic synthesis and beyond.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyrrolidin-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCMYJLVRLEIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264049 | |

| Record name | 2-Pyrrolidinemethanol, α-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306310-33-7 | |

| Record name | 2-Pyrrolidinemethanol, α-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306310-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanol, α-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 Pyrrolidin 2 Ylethanol and Its Stereoisomers

Retrosynthetic Analysis and Key Precursors for 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnection can be made at the C-C bond between the pyrrolidine (B122466) ring and the trifluoroethanol moiety. This leads to a key precursor, a 2-(trifluoroacetyl)pyrrolidine derivative, and a trifluoromethyl nucleophile. Alternatively, the pyrrolidine ring itself can be constructed through cyclization strategies.

One plausible retrosynthetic pathway begins by disconnecting the alcohol functionality, leading back to the corresponding ketone, N-protected 2-(trifluoroacetyl)pyrrolidine. This ketone is a crucial intermediate, accessible through the trifluoroacetylation of a suitable N-protected proline derivative. The pyrrolidine ring can be envisioned as being formed from a linear precursor through a Michael addition followed by reductive cyclization. elsevierpure.com This approach allows for the introduction of substituents on the pyrrolidine ring.

Another strategic disconnection involves the rearrangement of a chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine. researchgate.net In this approach, the four-membered azetidine (B1206935) ring undergoes a nucleophilic ring-opening and subsequent expansion to form the five-membered pyrrolidine ring, installing the desired trifluoroethanol side chain in the process.

Key precursors for these syntheses include:

N-protected proline derivatives: These are readily available from the chiral pool and can be converted to the key 2-(trifluoroacetyl)pyrrolidine intermediate.

Trifluoromethylating agents: Reagents such as the Ruppert-Prakash reagent (TMSCF3) are essential for introducing the trifluoromethyl group. nih.gov

Linear amino acid derivatives: For de novo synthesis of the pyrrolidine ring, linear precursors with appropriately placed functional groups are required. elsevierpure.com

Chiral azetidine precursors: These can be synthesized from β-lactams and serve as precursors for ring expansion strategies. researchgate.net

Enantioselective and Diastereoselective Synthesis Strategies

The presence of two stereocenters in this compound necessitates the use of highly stereoselective synthetic methods.

Asymmetric Hydrogenation Approaches to Trifluoromethylated Pyrrolidines and Alcohols

Asymmetric hydrogenation of a prochiral 2-(trifluoroacetyl)pyrrolidine is a direct and atom-economical method to establish the stereochemistry of the alcohol center. This transformation is typically catalyzed by transition metal complexes, such as those of ruthenium or iridium, bearing chiral phosphine (B1218219) ligands. nih.govnih.govrsc.org The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. The stereochemical outcome is influenced by the coordination of the ketone to the metal center and the directing effect of the chiral ligand.

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| [Ir(cod)Cl]2 / f-amphol | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | (R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol | 99 | 99 | rsc.org |

| [Ir(cod)Cl]2 / f-ampha | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | (R)-2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol | 99 | 99 | rsc.org |

Enzyme-Catalyzed Kinetic Resolution for Stereoisomer Generation

Enzyme-catalyzed kinetic resolution is a powerful tool for separating enantiomers of chiral alcohols. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the alcohol. nih.govmdpi.comnih.govresearchgate.netresearchgate.net In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

While specific studies on the kinetic resolution of this compound are limited, the successful resolution of other fluorinated and heterocyclic alcohols suggests the feasibility of this approach.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ee_substrate (%) | ee_product (%) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 | (±)-1-(2-furyl) ethanol (B145695) | Vinyl acetate | n-heptane | 47 | 89 | >99 | nih.gov |

| Lipase PS | (±)-trans-2-azidocyclohexanol | Vinyl acetate | Diisopropyl ether | 50 | >99 | 98 | researchgate.net |

Chiral Auxiliary and Chiral Reagent Mediated Syntheses

Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a proline derivative. Subsequent trifluoroacetylation and diastereoselective reduction of the ketone, controlled by the chiral auxiliary, would yield the desired stereoisomer. The auxiliary is then cleaved to afford the final product.

Alternatively, chiral reagents can be used to introduce stereochemistry. For instance, the diastereoselective addition of a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent, to a chiral N-protected pyrrolidine-2-carboxaldehyde can establish the stereochemistry at both the α- and β-positions. nih.gov The stereochemical outcome is dictated by the inherent chirality of the pyrrolidine starting material and the facial selectivity of the nucleophilic attack, often explained by Felkin-Ahn or chelation-controlled models.

A notable example of a chiral reagent-mediated synthesis involves the rearrangement of enantiopure 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which are derived from chiral β-lactams. researchgate.net The inherent chirality of the azetidine precursor directs the stereospecific formation of the pyrrolidine ring.

Chemoenzymatic and Biocatalytic Approaches to this compound and its Analogs

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis. nih.govmdpi.com For the synthesis of this compound, a key step is the stereoselective reduction of the 2-(trifluoroacetyl)pyrrolidine precursor. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. mdpi.comnih.gov

A chemoenzymatic approach could involve the chemical synthesis of the prochiral ketone followed by an enzymatic reduction to install the desired stereochemistry at the alcohol center. A particularly innovative strategy combines photocatalytic trifluoromethylation with biocatalytic ketone reduction in a continuous flow system. elsevierpure.comresearchgate.net This approach allows for the efficient synthesis of chiral β-trifluoromethyl alcohols from readily available starting materials. Although not yet applied to the specific target molecule, this methodology holds significant promise.

Multicomponent Reactions and Cascade Processes for Constructing the this compound Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and cascade reactions, involving a series of intramolecular transformations, offer efficient pathways to complex molecular architectures. acs.orgrug.nlnih.govrug.nlresearchgate.net

For the synthesis of the this compound scaffold, a potential MCR could involve the reaction of an amino acid, an aldehyde, and a trifluoromethylated component. However, the development of such a specific MCR remains a challenge.

Cascade reactions provide a more explored route to trifluoromethylated pyrrolidines. One such strategy is the asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a reductive cyclization. acs.org This formal [3+2] annulation strategy allows for the construction of highly substituted 2-trifluoromethyl pyrrolidines with excellent stereocontrol. acs.org The initial Michael addition sets two contiguous stereocenters, and the subsequent reductive amination and cyclization forms the pyrrolidine ring. The trifluoromethyl ketone can then be reduced to the desired alcohol. This approach highlights the power of cascade reactions in rapidly building molecular complexity from simple precursors. riken.jp

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Stereocontrol

The synthesis of this compound, a valuable chiral building block, has been approached through various methodologies. The primary challenges lie in achieving high stereocontrol, ensuring good chemical yields, and developing scalable processes. This analysis compares three distinct and prominent synthetic strategies: asymmetric synthesis using chiral auxiliaries, catalytic asymmetric reduction, and biocatalytic reduction. Each route presents a unique set of advantages and disadvantages concerning efficiency, scalability, and the precise control of stereochemistry.

Asymmetric Synthesis via Chiral Auxiliaries

One of the established methods for controlling the stereochemistry of this compound is through the use of chiral auxiliaries. This strategy involves the temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example involves the diastereoselective reduction of an N-protected 2-trifluoroacetylpyrrolidine derivative where the chiral auxiliary is attached to the pyrrolidine nitrogen.

Catalytic Asymmetric Reduction

Catalytic asymmetric reduction represents a more atom-economical approach to the synthesis of enantiomerically pure this compound. This method avoids the need for stoichiometric amounts of a chiral auxiliary by employing a chiral catalyst to induce stereoselectivity. A prominent example is the enantioselective reduction of N-Boc-2-trifluoroacetylpyrrolidine.

This reaction can be effectively catalyzed by a chiral oxazaborolidine catalyst, leading to the formation of the corresponding (R)- or (S)-alcohol with high enantioselectivity. The efficiency of this method is highly dependent on the catalyst loading, the choice of reducing agent (such as borane (B79455) dimethylsulfide complex), and the reaction temperature. Catalytic methods are generally more scalable than auxiliary-based approaches as they require only a small amount of the chiral catalyst. However, the cost and sensitivity of the catalyst can be a limiting factor for large-scale industrial applications.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and environmentally benign strategy for the synthesis of chiral molecules. In the case of this compound, a biocatalytic process utilizing a recombinant E. coli strain has been developed. This whole-cell biocatalyst expresses a carbonyl reductase that can reduce the trifluoromethyl ketone precursor with high enantioselectivity.

The biocatalytic reduction of N-Boc-2-trifluoroacetylpyrrolidine has been shown to produce the (S)-alcohol with excellent enantiomeric excess and in high chemical yield. This method offers several advantages, including mild reaction conditions (typically at or near room temperature and neutral pH), high selectivity, and the use of a renewable and biodegradable catalyst. The scalability of biocatalytic processes can be advantageous, as fermentation can produce large quantities of the catalyst. However, challenges such as substrate and product inhibition, as well as the need for specialized fermentation equipment, need to be addressed for industrial-scale production.

Comparative Data

The following table provides a comparative overview of the three synthetic methodologies discussed:

| Synthetic Route | Key Reagents/Catalysts | Stereocontrol | Typical Yield | Scalability | Key Advantages | Key Disadvantages |

| Asymmetric Synthesis via Chiral Auxiliaries | Chiral auxiliary, Reducing agent | High diastereoselectivity | Moderate to High | Moderate | High stereocontrol | Requires additional protection/deprotection steps, higher cost |

| Catalytic Asymmetric Reduction | Chiral catalyst (e.g., oxazaborolidine), Reducing agent (e.g., borane dimethylsulfide) | High enantioselectivity | High | Good | Atom-economical, high enantioselectivity | Catalyst cost and sensitivity |

| Biocatalytic Reduction | Recombinant E. coli expressing a carbonyl reductase | Excellent enantioselectivity | High | Potentially high | Mild reaction conditions, environmentally friendly, high selectivity | Requires specialized fermentation equipment, potential for substrate/product inhibition |

Reactivity Profiles and Chemical Transformations Involving 2,2,2 Trifluoro 1 Pyrrolidin 2 Ylethanol

Chemical Functionalization and Derivatization via the Hydroxyl Group

The hydroxyl group in 2,2,2-trifluoro-1-pyrrolidin-2-ylethanol is a prime site for chemical modification, allowing for the introduction of various functional groups through esterification and etherification reactions. These transformations can alter the molecule's physical and chemical properties, such as its solubility, lipophilicity, and downstream reactivity.

Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative, is a common derivatization strategy. researchgate.netchemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.commasterorganicchemistry.com The equilibrium of this reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The reactivity of the hydroxyl group can be influenced by the adjacent trifluoromethyl group. While the electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the hydroxyl oxygen, making some reactions more challenging, it can also be exploited to achieve specific stereochemical outcomes. For instance, in glycosylation reactions, weaker nucleophiles like trifluoroethanol have been shown to lead to higher stereoselectivity. nih.gov

Etherification, the formation of an ether linkage, is another important functionalization pathway. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. masterorganicchemistry.com

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom: Alkylation, Acylation, and Heterocycle Formation

The secondary amine of the pyrrolidine ring in this compound is a nucleophilic center that readily participates in a variety of chemical reactions, including alkylation, acylation, and the formation of more complex heterocyclic structures.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides. masterorganicchemistry.comresearchgate.net This reaction introduces an alkyl group onto the nitrogen, modifying the steric and electronic properties of the pyrrolidine ring. Reductive amination, a two-step process involving the reaction of an amine with a carbonyl compound to form an imine followed by reduction, is another effective method for N-alkylation. rsc.org

N-Acylation: The pyrrolidine nitrogen can be acylated by reacting it with acid chlorides or acid anhydrides to form amides. scribd.comresearchgate.net This transformation is often used to introduce protecting groups or to incorporate the pyrrolidine moiety into larger molecular frameworks, such as peptides or pharmaceutical agents. beilstein-journals.org For instance, the acylation of L-proline with chloroacetyl chloride is a key step in the synthesis of the DPP-IV inhibitor Vildagliptin. beilstein-journals.org

Heterocycle Formation: The pyrrolidine ring itself can serve as a scaffold for the construction of more complex, fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of indolizidine alkaloids. nih.gov The reactivity of both the nitrogen and the hydroxyl group can be harnessed in tandem to create novel heterocyclic structures.

Stereochemical Outcomes and Diastereocontrol in Transformations of this compound

The presence of a stereocenter at the 2-position of the pyrrolidine ring, where the trifluoroethanol side chain is attached, makes stereochemistry a critical aspect of its reactivity. rijournals.comresearchgate.net The inherent chirality of this molecule can be leveraged to influence the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis.

The stereochemistry of reactions involving this compound can be controlled through several strategies:

Substrate Control: The existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This is a common strategy in the diastereoselective synthesis of substituted pyrrolidines. nih.govnih.gov

Reagent Control: The use of chiral reagents or catalysts can induce asymmetry in the products. This is particularly relevant when creating new stereocenters.

Solvent Effects: The choice of solvent can also play a significant role in stereochemical control. For example, 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to promote regio- and diastereoselective 1,3-dipolar cycloaddition reactions. bibliomed.org

The trifluoromethyl group can also exert a stereoelectronic effect, influencing the conformation of the molecule and thereby the stereochemical course of a reaction. The presence of fluorine atoms in a pyrrolidine ring is known to induce significant conformational changes that can impact the structure and biological roles of modified peptides and proteins. beilstein-journals.org

Role as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

Chiral pyrrolidine derivatives are valuable building blocks in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. nih.govmdpi.comgoogle.com The enantiomerically pure nature of these building blocks allows for the construction of target molecules with a high degree of stereochemical control.

This compound, with its defined stereochemistry and multiple functional groups, is a promising candidate for use as a chiral building block. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the introduction of a trifluoromethyl group can enhance their therapeutic properties. nih.govresearchgate.netnih.govrsc.org

The versatility of this compound is demonstrated by the various synthetic transformations it can undergo. The hydroxyl group can be used as a handle for further functionalization, while the pyrrolidine nitrogen can be incorporated into larger structures. The inherent chirality of the molecule can be transferred to the final product, making it a valuable tool for asymmetric synthesis.

Exploiting the Trifluoromethyl Group for Modulating Reactivity

The trifluoromethyl (CF3) group is a powerful modulator of chemical and physical properties in organic molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the reactivity of nearby functional groups. d-nb.info

In this compound, the trifluoromethyl group has several key effects:

Electronic Effects: The electron-withdrawing nature of the CF3 group can decrease the electron density of the adjacent carbon and oxygen atoms. This can affect the pKa of the hydroxyl proton and the nucleophilicity of the hydroxyl oxygen and the pyrrolidine nitrogen.

Steric Effects: The trifluoromethyl group is sterically demanding, which can influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents.

Conformational Effects: The presence of the CF3 group can influence the conformational preferences of the molecule, which in turn can affect its reactivity and how it interacts with other molecules.

The strategic placement of a trifluoromethyl group is a common strategy in drug design to improve a molecule's metabolic stability, binding affinity, and bioavailability. The presence of this group in this compound makes it an attractive building block for the synthesis of novel fluorinated pharmaceuticals.

Applications of 2,2,2 Trifluoro 1 Pyrrolidin 2 Ylethanol in Catalysis and Asymmetric Synthesis

2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol as a Chiral Organocatalyst

The pyrrolidine (B122466) scaffold is a well-established "privileged" motif in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. beilstein-journals.orgunibo.itnih.gov Chiral pyrrolidines, particularly those derived from proline, are among the most successful organocatalysts, promoting a wide range of asymmetric transformations with high efficiency and selectivity. unibo.itnih.gov

When employed as an organocatalyst, this compound can leverage its secondary amine to engage in aminocatalysis. The catalytic cycle typically involves the condensation of the pyrrolidine nitrogen with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then reacts with an electrophile, such as a nitroolefin in a Michael addition. beilstein-journals.orgnih.gov The stereochemistry of the product is dictated by the chiral environment created by the catalyst. The bulky trifluoro-ethanol substituent at the C2 position of the pyrrolidine ring plays a crucial role in facial shielding of the enamine intermediate, directing the approach of the electrophile to afford high levels of enantioselectivity. nih.gov New pyrrolidine-based organocatalysts have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Design and Application of Chiral Ligands Derived from this compound in Metal-Catalyzed Asymmetric Reactions

The structural framework of this compound makes it an excellent precursor for the synthesis of chiral ligands for transition metal catalysis. The pyrrolidine nitrogen and the hydroxyl group can serve as two coordination points for a metal center, forming a stable five-membered chelate ring. Further modification of the nitrogen or oxygen atoms allows for the creation of a diverse library of ligands, such as P,N, P,O, or N,N ligands, by introducing phosphine (B1218219) groups or other coordinating moieties. These ligands have been successfully applied in a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.netnih.gov

Asymmetric Hydrogenation Reactions

Chiral ligands derived from pyrrolidine structures are highly effective in metal-catalyzed asymmetric hydrogenation of unsaturated compounds like ketones, imines, and olefins. nih.gov Ruthenium and Rhodium complexes bearing such ligands are particularly prominent. nih.govnih.gov For instance, novel ferrocene-derived ligands incorporating a pyrrolidine motif have been synthesized and applied in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent conversions and enantioselectivities up to >99.9% ee. nih.gov

The catalyst's performance is finely tuned by the ligand's structure. The 2,2,2-trifluoro-1-hydroxyethyl substituent provides a chiral environment around the metal center. The trifluoromethyl group, with its significant steric bulk, can create a well-defined chiral pocket that forces the substrate to coordinate to the metal in a specific orientation, leading to high stereodifferentiation in the hydrogen delivery step.

Table 1: Asymmetric Hydrogenation of Acetophenone using a Cinchona Alkaloid-Derived NNP Ligand with a Ruthenium Catalyst

| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | MeOH | 99.9 | 98.2 |

| 2 | EtOH | 99.9 | 97.5 |

| 3 | n-PrOH | 99.9 | 95.3 |

| 4 | i-PrOH | 99.9 | 96.1 |

| 5 | n-butanol | 99.9 | 93.2 |

| Data sourced from a study on cinchona alkaloid-based NNP ligands in Ru-catalyzed asymmetric hydrogenation of acetophenone. nih.gov |

Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Aldol (B89426), Michael, Heck, Suzuki-Miyaura)

Ligands derived from this compound are also applicable in various metal-catalyzed asymmetric carbon-carbon bond-forming reactions. libretexts.org The pyrrolidine scaffold is a cornerstone in the development of catalysts for these transformations. unibo.it

Michael Addition: In metal-catalyzed Michael additions, a chiral ligand coordinates to the metal, which then acts as a Lewis acid to activate an α,β-unsaturated compound. The chiral environment of the ligand directs the nucleophilic attack, controlling the stereochemistry of the newly formed stereocenter. Pyrrolidine-based bifunctional organocatalysts have been shown to be highly efficient in the asymmetric Michael addition of ketones to nitroolefins, yielding products with excellent enantioselectivities (>99% ee) and diastereoselectivities (>99:1 dr). doi.org A formal (3+2)-annulation strategy, which involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins followed by reductive cyclization, has been developed for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. nih.gov

Aldol Reaction: Copper(II) complexes with prolinol-derived ligands have been investigated in asymmetric aldol reactions, demonstrating the utility of the pyrrolidine-alcohol motif in this context. nih.gov The trifluoromethyl group can enhance the Lewis acidity of the metal center through electron-withdrawing effects, potentially increasing reaction rates.

Heck Reaction: In asymmetric intramolecular Heck reactions, palladium catalysts bearing chiral phosphorus ligands are commonly used. Ligands derived from the title compound, featuring a phosphine moiety, could be employed to control the regioselectivity and enantioselectivity of the cyclization process. The stereochemical outcome is influenced by the coordination of the ligand to the palladium center during the migratory insertion and β-hydride elimination steps. researchgate.net

Asymmetric Oxidation and Reduction Processes

The application of chiral ligands in asymmetric oxidation and reduction is a powerful tool for synthesizing chiral alcohols and other valuable compounds.

Asymmetric Reduction: The asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral alcohols is a key transformation. Iron(II) complexes with chiral PNNP ligands containing a pyrrolidine backbone have been synthesized and used in the ATH of ketones, showing high yields and enantioselectivities. researchgate.net Similarly, borane (B79455) reduction of ketones can be rendered asymmetric by using chiral oxazaborolidine catalysts, which can be prepared from chiral amino alcohols like this compound.

Asymmetric Oxidation: Chiral catalysts are employed for the enantioselective oxidation of sulfides to sulfoxides or the epoxidation of alkenes. nih.gov While specific examples using ligands from this compound are not extensively documented, the principles of ligand design apply. For instance, a chiral titanium complex could be formed, which would then coordinate to both the substrate and an oxidant. The ligand's chiral framework would then direct the oxygen transfer to one face of the substrate. nih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound-Derived Catalysts

Understanding the reaction mechanism is crucial for optimizing catalytic systems. Mechanistic studies, including kinetic analysis, non-linear effect studies, and computational modeling, provide insight into the structure of the active catalyst and the nature of the transition states. ucla.edu

In metal-catalyzed reactions, the catalyst derived from this compound typically forms a chelate complex with the metal center. The reaction proceeds through a series of steps including substrate coordination, the key stereodetermining transformation (e.g., migratory insertion, hydride transfer), and product release. researchgate.net For example, in copper-catalyzed intramolecular C-H amination to form pyrrolidines, mechanistic studies suggest the involvement of copper(II) intermediates. researchgate.net

The trifluoro-ethanol side chain can influence the mechanism in several ways. The hydroxyl group can participate in hydrogen bonding with the substrate or other components of the reaction mixture, helping to stabilize the transition state. The trifluoromethyl group can affect the electronic properties of the metal center, and its steric bulk can influence the stability of different catalytic intermediates, thereby directing the reaction along a specific stereochemical pathway. nih.gov

Influence of the Trifluoromethyl Group on Catalytic Performance and Stereoselectivity

The incorporation of a trifluoromethyl (CF₃) group into a chiral catalyst or ligand can have a profound impact on its performance. nih.gov This influence stems from the unique steric and electronic properties of the CF₃ group.

Electronic Effects: Fluorine is the most electronegative element, making the CF₃ group a strong electron-withdrawing substituent. nih.gov When positioned near a metal center in a ligand, it can increase the Lewis acidity of the metal. This enhanced acidity can lead to stronger substrate binding and activation, potentially increasing the reaction rate.

Steric Effects: The CF₃ group is significantly larger than a methyl group. This steric bulk is highly effective in creating a defined chiral environment around the catalytic site. nih.gov By restricting the possible conformations of the catalyst-substrate complex, the CF₃ group can significantly enhance enantioselectivity and diastereoselectivity. It effectively blocks one face of the reactive intermediate, forcing the reaction to proceed via a less hindered pathway. nih.gov

Modified Interactions: The CF₃ group can alter non-covalent interactions such as hydrogen bonding and dipole-dipole interactions within the transition state assembly, which can be a determining factor for stereoselectivity.

The beneficial synergy of both steric and electronic properties for achieving optimal enantioselectivity has been demonstrated in various catalytic systems. nih.gov The presence of the CF₃ group in catalysts derived from this compound is therefore a key design element for achieving high levels of stereocontrol.

Advanced Spectroscopic and Structural Characterization Methods for Elucidating the Conformation and Interactions of 2,2,2 Trifluoro 1 Pyrrolidin 2 Ylethanol

Solid-State Structures and Crystal Engineering of 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol and its Derivatives via X-ray Diffraction

For instance, the crystal structure of (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone, a related derivative, was elucidated using low-temperature single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P21 with one molecule in the asymmetric unit. The cyclohexanone (B45756) ring adopts a half-boat conformation. nih.gov A key feature of its crystal packing is the presence of intermolecular O—H⋯O hydrogen bonding, which links the molecules into infinite zigzag chains. nih.gov

Similarly, studies on other trifluoromethylated and pyrrolidine-containing compounds highlight the importance of hydrogen bonding in their crystal engineering. In the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds. nih.gov Furthermore, trifluoromethylated monoterpene amino alcohols have been shown to form endless molecular chains through a network of intermolecular hydrogen bonds including O-H...O, O-H...N, N-H...N, and N-H...O interactions. mdpi.com The configuration of these molecules, such as the relative orientation of the trifluoromethyl, amino, and methylene (B1212753) groups, can be definitively established through X-ray diffraction. mdpi.com

These studies underscore the power of X-ray diffraction in not only determining the static structure but also in understanding the intermolecular forces that guide the self-assembly of these molecules in the solid state.

Table 1: Crystallographic Data for a Related Trifluoromethylated Compound

| Parameter | Value |

|---|---|

| Compound | (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone |

| Chemical Formula | C₁₂H₁₁F₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per asymmetric unit | 1 |

Solution-State Conformational Analysis using Advanced NMR Techniques (e.g., NOESY, DOSY)

While X-ray diffraction provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic conformational behavior of molecules in solution. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion-Ordered Spectroscopy (DOSY) are particularly insightful.

NOESY experiments provide information about through-space interactions between protons, allowing for the determination of internuclear distances and, consequently, the preferred solution-state conformation. For fluorinated molecules, 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be optimized to estimate ¹⁹F-¹H internuclear distances, providing crucial conformational details. researchgate.net For example, in fluorinated uridine (B1682114) analogues, selective irradiation of fluorine atoms revealed NOEs to specific protons, which helped in assigning the stereochemistry. nih.gov

DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govresearchgate.net This is particularly useful for studying fluorinated compounds, as ¹⁹F NMR spectra are often less crowded than ¹H spectra. manchester.ac.uk The combination of ¹⁹F NMR with DOSY can be a powerful method for analyzing complex mixtures containing fluorinated molecules. manchester.ac.uk Modified ¹⁹F DOSY experiments can suppress undesirable J-modulation from fluorine-fluorine couplings, making it a robust method for analyzing such systems. nih.govmanchester.ac.uk

The conformational preferences of pyrrolidine (B122466) rings themselves have been studied extensively by NMR. These rings can adopt various puckered conformations, such as Cγ-endo or Cγ-exo, and the energy difference between these states can be determined. frontiersin.org For N-alkylpyrrole esters, variable-temperature NMR has been used to study rotational isomerism. rsc.org

Table 2: Advanced NMR Techniques for Conformational Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| NOESY/HOESY | Through-space proton-proton or proton-fluorine interactions, internuclear distances. researchgate.netnih.gov | Elucidation of the preferred solution conformation and relative orientation of the trifluoromethyl and pyrrolidine moieties. |

Chiroptical Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., CD, VCD, OR)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Optical Rotatory (OR) dispersion, are highly sensitive to the stereochemistry and conformation of chiral molecules. wiley.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Electronic CD spectroscopy, which probes electronic transitions, is a valuable tool for assigning the absolute configuration of chiral centers. The solvent can have a significant impact on the CD spectra. For instance, studies on chiral ketones have shown that changing the solvent from hexane (B92381) to 2,2,2-trifluoroethanol (B45653) can lead to a red-shift of the CD maximum and, in many cases, an inversion of the sign of the Cotton effect. rsc.org This highlights the importance of solvent effects in conformational and stereochemical analysis.

VCD, the vibrational analogue of electronic CD, provides information about the stereochemistry of individual vibrational modes. This can offer a more detailed picture of the molecular conformation and is particularly useful for molecules with multiple chiral centers.

Both experimental and computational approaches are often combined in chiroptical spectroscopy. Theoretical calculations can predict the CD and VCD spectra for different possible conformations and stereoisomers, which can then be compared with the experimental data to determine the most likely structure in solution.

Spectroscopic Probes for Intermolecular Interactions and Self-Assembly

The trifluoromethyl group and the hydroxyl and amine functionalities in this compound can participate in various intermolecular interactions, such as hydrogen bonding and fluorophilic interactions, which can lead to self-assembly in solution. Spectroscopic techniques can be employed to probe these interactions.

The introduction of fluorine into peptides, for example, can tune their biophysical properties and intermolecular interactions, influencing their conformation and self-assembly. rsc.org A higher degree of fluorination can promote fibrillation and hydrogel formation. rsc.org The self-assembly of fluorinated polymers in solution often leads to unique morphologies due to the high electronegativity of fluorine and the specific interactions of fluorinated groups. rsc.org

Infrared (IR) and NMR spectroscopy are particularly useful for studying hydrogen bonding. The formation of a hydrogen bond can cause a noticeable shift in the vibrational frequency of the N-H or O-H stretching bands in the IR spectrum. frontiersin.orgnih.gov In NMR, changes in the chemical shifts of the protons involved in hydrogen bonding can be monitored. kinampark.com Far-infrared (FIR) spectroscopy, combined with computational methods, can provide a quantitative description of hydrogen bonding and other intermolecular forces. mdpi.com

The trifluoromethyl group itself can influence intermolecular interactions. Introducing a trifluoromethyl group can strengthen hydrogen bonds due to its strong electron-withdrawing effect. frontiersin.orgnih.gov This enhanced interaction can have a significant impact on the molecular packing and properties of the material. frontiersin.orgnih.gov

Table 3: Spectroscopic Probes for Intermolecular Interactions

| Technique | Interaction Probed | Observable Effect |

|---|---|---|

| Infrared (IR) Spectroscopy | Hydrogen Bonding | Shift in N-H or O-H stretching frequency. frontiersin.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Hydrogen Bonding | Change in chemical shift of involved protons. kinampark.com |

Theoretical and Computational Investigations of 2,2,2 Trifluoro 1 Pyrrolidin 2 Ylethanol

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for exploring the electronic properties of molecules. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs a molecule's stability and chemical reactivity.

Electronic Structure: DFT calculations can map the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, influencing its reactivity.

Stability and Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netnih.gov These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (IP - EA) / 2. A higher hardness value indicates greater stability. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as (IP + EA) / 2.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyrrolidine (B122466) nitrogen, which significantly impacts the molecule's preferred structure and stability. nih.gov Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.75 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| ELUMO | -0.62 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 6.13 eV | Indicates high kinetic stability and low reactivity. researchgate.net |

| Ionization Potential (IP) | 6.75 eV | Energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 0.62 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.07 eV | Reflects resistance to deformation of the electron cloud. |

| Electronegativity (χ) | 3.69 eV | Measures the overall electron-attracting tendency. |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

Due to the flexibility of the pyrrolidine ring and the rotatable bonds in the side chain, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them. bigchem.eunih.gov

This analysis typically begins with a broad search using computationally less expensive molecular mechanics (MM) methods. bigchem.eu Force fields like MMFF or AMBER are used to quickly scan the potential energy surface and identify a set of low-energy candidate structures. These initial geometries are then subjected to more accurate, but computationally intensive, quantum chemical methods, such as DFT or Møller-Plesset perturbation theory (MP2), for geometry optimization and energy refinement. nih.govnih.gov

For this compound, key conformational variables include the puckering of the five-membered pyrrolidine ring (which typically adopts envelope or twist conformations) and the dihedral angles of the trifluoroethanolethyl side chain. A critical factor in determining the most stable conformer is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the pyrrolidine nitrogen. Calculations would likely show that conformers allowing this interaction are significantly lower in energy. The results of such an analysis can be visualized as an energy landscape, where stable conformers are located in energy minima and the paths between them pass through transition states. nih.gov

| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|

| Conf-1 | Intramolecular H-bond (OH···N), equatorial side chain | 0.00 | ~95.1% |

| Conf-2 | No H-bond, extended side chain, equatorial | 2.20 | ~2.5% |

| Conf-3 | Intramolecular H-bond (OH···N), axial side chain | 2.50 | ~1.8% |

| Conf-4 | No H-bond, extended side chain, axial | 4.10 | ~0.6% |

Mechanistic Modeling of Reactions Catalyzed by or Involving this compound Derivatives

Derivatives of this compound, particularly those related to diarylprolinol silyl (B83357) ethers, are known to be effective organocatalysts. Computational modeling is a powerful tool for elucidating the mechanisms of these catalyzed reactions. researchgate.net By mapping the entire reaction pathway, researchers can identify key intermediates and transition states, calculate activation energies, and understand the origins of stereoselectivity.

For a typical reaction, such as an asymmetric Michael addition, mechanistic modeling would involve:

Reactant Complex Formation: Calculating the geometry and stability of the complex formed between the catalyst, aldehyde, and nitroalkene.

Key Intermediate Formation: Modeling the formation of the enamine or iminium ion intermediate, which is a hallmark of proline-derived organocatalysis.

C-C Bond Formation: Locating the transition state for the nucleophilic attack of the enamine onto the electrophile. The stereochemistry of this step is critical. DFT calculations can determine the energies of the transition states leading to different stereoisomers, explaining the observed enantioselectivity. The trifluoromethyl group can play a significant role here through steric and electronic effects.

Product Release: Modeling the hydrolysis of the resulting intermediate to release the product and regenerate the catalyst.

These calculations can reveal that the catalyst's conformation, stabilized by hydrogen bonding and other non-covalent interactions, creates a specific chiral environment that favors one reaction pathway over others, leading to high enantiomeric excess. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, VCD) and Chiroptical Responses to Aid Experimental Elucidation

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a direct link between a molecule's computed structure and its experimental spectra. researchgate.net This is particularly useful for confirming the structure and absolute configuration of chiral molecules.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). By calculating these parameters for different low-energy conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. researchgate.net Comparing this with the experimental spectrum helps validate the conformational analysis.

IR Spectroscopy: The vibrational frequencies and intensities that correspond to peaks in an infrared (IR) spectrum can be computed. This is done by calculating the second derivatives of the energy with respect to atomic positions. The predicted spectrum can be used to assign specific vibrational modes (e.g., O-H stretch, C-F stretches) to the observed experimental bands.

Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the molecule's three-dimensional structure. DFT calculations can accurately predict VCD spectra. nih.gov The comparison of an experimental VCD spectrum with the calculated spectrum for a specific enantiomer (e.g., the (S)-enantiomer) is a reliable method for determining the absolute configuration of the molecule.

| Spectroscopic Parameter | Hypothetical Experimental Value | Calculated Value (Boltzmann Averaged) | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | ~3.5 (broad) | 3.61 | -OH proton (H-bonded) |

| ¹³C NMR Chemical Shift (δ, ppm) | ~124 (q) | 123.8 (q, ¹JCF ≈ 280 Hz) | -CF₃ Carbon |

| IR Frequency (cm⁻¹) | ~3250 (broad) | 3275 | O-H stretch (intramolecular H-bond) |

| IR Frequency (cm⁻¹) | ~1150-1250 (strong) | 1165, 1210, 1245 | C-F symmetric and asymmetric stretches |

| VCD Sign at O-H Stretch | (+) | (+) | Confirms absolute configuration (e.g., S) |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent, over time. nih.govnih.gov MD simulations model a system containing one or more solute molecules (this compound) surrounded by a large number of explicit solvent molecules (e.g., water, methanol).

Using a classical force field, MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time (typically nanoseconds to microseconds). uq.edu.au

For this compound, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute. Simulations can reveal the structure of the solvation shell around the hydrophobic trifluoromethyl group and the hydrophilic hydroxyl and amine groups.

Hydrogen Bonding Dynamics: The lifetime and dynamics of intermolecular hydrogen bonds between the solute and solvent, as well as the stability of the intramolecular hydrogen bond in the presence of competing solvent molecules.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a dynamic view of the energy landscape calculated by quantum methods.

Aggregation Behavior: The parent compound 2,2,2-trifluoroethanol (B45653) (TFE) is known to form clusters in aqueous solutions, which is believed to be key to its ability to stabilize protein secondary structures. nih.govresearchgate.net MD simulations can investigate whether this compound exhibits similar self-aggregation tendencies or how it preferentially interacts with co-solvents, which is crucial for its application in catalysis.

Future Directions and Emerging Research Avenues for 2,2,2 Trifluoro 1 Pyrrolidin 2 Ylethanol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of complex fluorinated molecules often relies on harsh reagents and energy-intensive conditions, posing environmental concerns. A key future direction is the development of sustainable and green synthetic routes to 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol. This involves exploring methodologies that adhere to the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances.

Current research in the broader field of fluorinated compound synthesis is increasingly focused on biocatalysis and flow chemistry. Enzymatic resolutions and asymmetric biocatalytic reductions offer highly selective and environmentally benign pathways to chiral alcohols. The application of these techniques to the synthesis of this compound could provide a more sustainable alternative to traditional chemical methods. Furthermore, continuous flow processes can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly exothermic. The development of such a process for this specific molecule would be a significant step towards its industrial viability.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Established methodologies, well-understood reaction mechanisms. | Often requires harsh reagents, may have low atom economy, potential for hazardous byproducts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting, substrate scope may be narrow. |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for higher yields. | Requires specialized equipment, initial optimization can be time-consuming. |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants, can be highly selective. | Can be sensitive to reaction conditions, electrode material can influence outcomes. |

Exploration of Novel Catalytic Transformations and Applications in Emerging Chemical Fields

The pyrrolidine (B122466) motif is a well-established privileged scaffold in organocatalysis. researchgate.net The presence of both a hydroxyl group and a trifluoromethyl group in this compound suggests its potential as a novel chiral ligand or organocatalyst. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the alcohol proton and the basicity of the pyrrolidine nitrogen, potentially leading to unique catalytic activities and selectivities.

Future research should focus on evaluating the catalytic efficacy of this compound and its derivatives in a range of asymmetric transformations. These could include aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where chiral amino alcohols have proven to be effective catalysts. mdpi.com The trifluoromethyl group could play a crucial role in modulating the catalyst's solubility, stability, and interaction with substrates, opening up new possibilities in catalyst design. Furthermore, its application in emerging fields such as photoredox catalysis, where it could act as a chiral ligand for transition metal catalysts, warrants investigation.

Integration into Advanced Materials and Functional Systems

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated compounds attractive building blocks for advanced materials. nih.govamazonaws.com The integration of this compound into polymers, liquid crystals, and other functional systems is a promising area of future research.

For instance, its incorporation into polymer backbones could lead to materials with enhanced thermal and oxidative stability. As a chiral monomer, it could be used to synthesize chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography. In the realm of liquid crystals, the introduction of this fluorinated chiral moiety could influence the mesophase behavior and ferroelectric properties. Additionally, the pyrrolidine nitrogen offers a site for further functionalization, allowing for the attachment of this scaffold to surfaces or nanoparticles to create functionalized materials with tailored properties for applications in sensing or catalysis. The development of fluorinated hydrogel scaffolds for applications like noninvasive MRI monitoring also highlights the potential for such fluorinated building blocks. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Chiral Scaffolds

The synthesis and application of complex fluorinated chiral scaffolds like this compound are not without challenges. The stereoselective introduction of a trifluoromethyl group remains a significant hurdle in synthetic organic chemistry. researchgate.net Developing efficient and highly selective methods for the synthesis of such molecules is a primary challenge that needs to be addressed.

Table 2: Key Challenges and Opportunities

| Area | Challenges | Opportunities |

| Synthesis | Stereoselective trifluoromethylation, development of green and scalable routes. researchgate.net | Exploration of biocatalysis, flow chemistry, and novel fluorinating reagents. |

| Catalysis | Understanding the electronic and steric effects of the trifluoromethyl group on catalytic activity. | Design of novel organocatalysts and ligands with unique reactivity and selectivity. mdpi.com |

| Materials Science | Controlled incorporation into polymers and other materials, understanding structure-property relationships. nih.gov | Development of advanced materials with enhanced thermal, chemical, and optical properties. amazonaws.com |

Despite these challenges, the opportunities presented by this class of compounds are vast. The unique conformational constraints and electronic properties induced by the trifluoromethyl group can lead to unprecedented levels of stereocontrol in catalytic reactions. In materials science, the ability to fine-tune properties by incorporating such fluorinated building blocks opens the door to the rational design of novel functional materials. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence on molecular properties deepens, the potential applications for this compound and related complex fluorinated chiral scaffolds will undoubtedly continue to expand.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors (respiratory toxicity hazard) and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store in sealed containers away from ignition sources due to flammability risks (flash point ~100°C, based on analogs) .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for potential fluorinated compound toxicity .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water + 0.1% TFA) and compare retention times to standards. Confirm absence of impurities via UV detection at 210 nm .

- Structural Confirmation :

- NMR : Analyze H and F NMR spectra. The trifluoro group appears as a singlet at ~75 ppm in F NMR, while the pyrrolidine ring protons show splitting patterns between δ 2.5–3.5 ppm in H NMR .

- FT-IR : Look for O-H stretches (broad peak ~3400 cm) and C-F stretches (sharp peaks 1100–1250 cm) .

Q. What are the key solubility properties for designing reaction conditions?

- Methodological Answer :

- The compound is polar due to the hydroxyl and trifluoromethyl groups. It is miscible in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but has limited solubility in hexane. Conduct solubility tests at 25°C using UV-Vis spectroscopy to optimize solvent selection .

Advanced Research Questions

Q. How can stereochemical outcomes of reactions involving the pyrrolidine moiety be controlled?

- Methodological Answer :

- Use chiral catalysts (e.g., BINAP-metal complexes) to induce enantioselectivity during nucleophilic substitutions at the pyrrolidine nitrogen .

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column) or H NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. What analytical strategies resolve contradictions in kinetic vs. thermodynamic product distributions during fluorinated ethanol derivatization?

- Methodological Answer :

- Perform time-dependent NMR studies to track intermediate formation. For example, under acidic conditions, the hydroxyl group may protonate, favoring SN1 mechanisms (thermodynamic control), while basic conditions promote SN2 pathways (kinetic control) .

- Use DFT calculations (B3LYP/6-31G*) to model transition states and predict dominant pathways .

Q. How does the trifluoromethyl group influence biological activity in target engagement studies?

- Methodological Answer :

- Perform SAR studies by synthesizing analogs (e.g., replacing -CF with -CH or -Cl) and testing binding affinity via SPR or fluorescence polarization assays.

- The -CF group enhances metabolic stability and lipophilicity (logP increases by ~1.2 compared to non-fluorinated analogs), as shown in fluorinated pyrrolidine derivatives .

Q. What mechanistic insights explain side reactions during nucleophilic substitutions at the ethanol oxygen?

- Methodological Answer :

- Trace side products (e.g., elimination to form alkenes) using GC-MS or LC-HRMS. Under dehydrating conditions (e.g., HSO), β-elimination is favored.

- Mitigate via low-temperature reactions (-20°C) and use bulky bases (e.g., DBU) to suppress elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.